4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-1-(2-deoxy-alpha-D-erythro-pentofuranosyl)-1,5-dihydro-
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Overview
Description
4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-1-(2-deoxy-alpha-D-erythro-pentofuranosyl)-1,5-dihydro- is a complex organic compound that belongs to the class of imidazo-pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-1-(2-deoxy-alpha-D-erythro-pentofuranosyl)-1,5-dihydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the imidazo-pyridine core.
Amination: Introduction of the amino group at the 6-position can be achieved through nucleophilic substitution or other amination techniques.
Glycosylation: The attachment of the deoxy-pentofuranosyl moiety can be accomplished through glycosylation reactions using protected sugar derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the imidazo-pyridine ring.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the imidazo-pyridine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be studied for its interactions with biomolecules, such as proteins and nucleic acids. It can serve as a probe to understand biological pathways.
Medicine
Medicinally, imidazo-pyridine derivatives are often explored for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-1-(2-deoxy-alpha-D-erythro-pentofuranosyl)-1,5-dihydro- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their pharmacological activities.
Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
The uniqueness of 4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-1-(2-deoxy-alpha-D-erythro-pentofuranosyl)-1,5-dihydro- lies in its specific structural features, such as the amino group and the deoxy-pentofuranosyl moiety, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
83587-62-6 |
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Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-8-1-5-10(11(18)14-8)13-4-15(5)9-2-6(17)7(3-16)19-9/h1,4,6-7,9,16-17H,2-3H2,(H3,12,14,18)/t6-,7+,9-/m0/s1 |
InChI Key |
CZFUQKNOFZPABS-OOZYFLPDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2C=C(NC3=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2C=C(NC3=O)N)CO)O |
Origin of Product |
United States |
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